molecular formula C14H11ClN2O3S B5817228 4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide

4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide

Cat. No.: B5817228
M. Wt: 322.8 g/mol
InChI Key: GKWKJJHZSLDTBT-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a methylsulfanyl group, and a nitro group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide typically involves multi-step reactions. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by a substitution reaction where the 3-methylsulfanylphenyl group is introduced. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium hydride and methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 4-chloro-N-(3-methylsulfonylphenyl)-3-nitrobenzamide.

    Reduction: 4-chloro-N-(3-methylsulfanylphenyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticancer properties.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used to study the effects of nitro and sulfanyl groups on biological activity.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide involves its interaction with cellular targets. In anticancer studies, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . The compound also affects cell cycle progression, leading to cell cycle arrest at specific phases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as an anticancer agent by facilitating interactions with cellular targets involved in apoptosis.

Properties

IUPAC Name

4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-21-11-4-2-3-10(8-11)16-14(18)9-5-6-12(15)13(7-9)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWKJJHZSLDTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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